molecular formula C16H19NO3 B3014171 N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919758-15-9

N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No. B3014171
CAS RN: 919758-15-9
M. Wt: 273.332
InChI Key: GQHSQYMGHVQHJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives was synthesized and evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .


Molecular Structure Analysis

The molecular structure of this compound has been characterized in various studies. For example, the X-ray characterization of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives indicated that no polymorphism is observed in the molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies. For instance, the IR, 1H-NMR, 13C-NMR, and MS spectroscopy of certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides were reported .

Scientific Research Applications

Synthesis Methods

The research on related coumarin derivatives involves innovative synthetic methods for creating compounds with potential biological activities. For instance, compounds were synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, leading to a series of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides after a series of reactions including cyclo-condensation and treatment with different aromatic aldehydes (Čačić et al., 2009). This showcases the versatility of coumarin derivatives in chemical synthesis and the potential for creating diverse compounds with varied biological activities.

Antibacterial and Antioxidant Activities

Several studies have highlighted the antibacterial and antioxidant properties of coumarin derivatives. For example, new coumarin derivatives were synthesized and shown to be more active against E. coli, S. aureus, and B. subtilis than standard references, indicating potent antibacterial activity (Hamdi et al., 2012). Additionally, the antioxidant activity of synthesized coumarins was studied using methods like DPPH, hydrogen peroxide, and nitric oxide radical methods, comparing favorably with known antioxidants such as ascorbic acid (Kadhum et al., 2011). These findings highlight the potential of coumarin derivatives, including N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, for applications in combating microbial infections and oxidative stress.

Mechanism of Action

The mechanism of action of this compound has been explored in the context of its biological activity. For example, certain new nonsteroidal coumarin-4-acetamides exhibited antiestrogenic activity and significant aromatase inhibition .

Future Directions

The future directions for the research on this compound could involve further exploration of its diverse applications across various fields, including drug discovery, organic synthesis, and molecular biology. Further studies could also focus on its potential therapeutic applications, given its demonstrated biological activity .

properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(2)9-17-15(18)7-12-8-16(19)20-14-6-11(3)4-5-13(12)14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHSQYMGHVQHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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